
Trichloromethyl-phenyl-t-butyl nitrone
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Description
Trichloromethyl-phenyl-t-butyl nitrone, also known as this compound, is a useful research compound. Its molecular formula is C12H15Cl3NO and its molecular weight is 295.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
PBN has been extensively studied for its pharmacological properties, particularly its role as a free radical spin trap. Its ability to scavenge reactive oxygen species (ROS) has led to numerous therapeutic applications:
- Neuroprotection : PBN has demonstrated neuroprotective effects in various animal models. It protects against ischemia-reperfusion injury, reducing neuronal damage after strokes and other brain injuries. Studies have shown that PBN can be administered even up to one hour post-injury with beneficial effects .
- Protection Against Oxidative Stress : PBN exhibits protective effects against oxidative stress-induced damage in different tissues. For example, it has been shown to protect retinal cells from light-induced damage, maintaining retinal function and structure .
- Antidiabetic Properties : Research indicates that PBN may reduce the incidence of diabetes induced by streptozotocin in animal models, suggesting its potential role in diabetes prevention .
Biochemical Applications
In biochemical research, PBN is utilized for its spin-trapping capabilities:
- Free Radical Detection : PBN is employed to detect trichloromethyl radicals generated during metabolic reactions. This application is crucial for understanding the mechanisms of oxidative stress and the formation of free radicals in biological systems .
- Studying Lipid Peroxidation : PBN has been used to investigate lipid peroxidation processes, which are critical in understanding various pathologies, including cardiovascular diseases and neurodegenerative disorders .
Cosmetic Formulations
PBN's antioxidant properties have led to its incorporation into cosmetic formulations:
- Stabilization of Products : Due to its ability to scavenge free radicals, PBN is used to enhance the stability and efficacy of cosmetic products by preventing oxidative degradation of active ingredients .
Neuroprotection in Stroke Models
A study demonstrated that PBN significantly reduced neuronal necrosis in rat models of status epilepticus induced by flurothyl. The compound was found effective at doses as low as 100 mg/kg, showcasing its potential for therapeutic use in human stroke cases .
Retinal Protection Against Light Damage
In a controlled experiment involving albino rats exposed to constant light stress, PBN treatment resulted in a remarkable preservation of outer nuclear layer thickness and retinal function compared to untreated controls. This suggests that PBN could be a promising therapeutic agent for retinal degenerative diseases .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Neuroprotection | Stroke models | Reduces neuronal damage post-injury |
Antioxidant Research | Free radical detection | Effective spin trap for trichloromethyl radicals |
Cosmetic Formulations | Stabilization of products | Enhances product efficacy and shelf-life |
Diabetes Prevention | Streptozotocin-induced diabetes models | Reduces incidence of diabetes |
Retinal Protection | Light-induced retinal damage studies | Preserves retinal structure and function |
Properties
CAS No. |
63711-04-6 |
---|---|
Molecular Formula |
C12H15Cl3NO |
Molecular Weight |
295.6 g/mol |
InChI |
InChI=1S/C12H15Cl3NO/c1-11(2,3)16(17)10(12(13,14)15)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
DMZQGMMRYVYDIU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O] |
Canonical SMILES |
CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O] |
Synonyms |
trichloromethyl-phenyl-t-butyl nitrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.